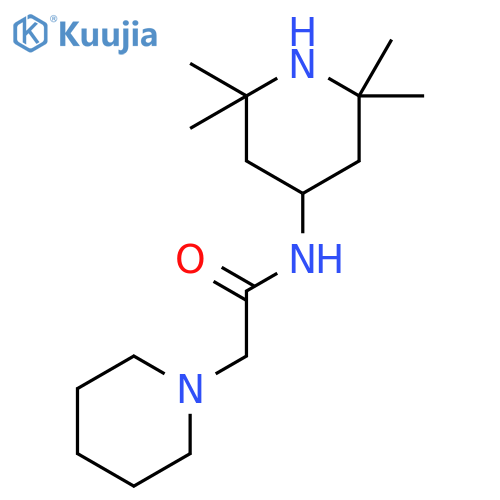Cas no 109172-31-8 (2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide)

109172-31-8 structure
商品名:2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 1-PIPERIDINEACETAMIDE, N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-
- 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2,2,6,6-Tetramethyl-4-piperidylamide, N-piperidinoacetic acid
- SR-01000390705
- SR-01000390705-1
- 2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2-(1-Piperidinyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide #
- GEUZMCYPMQVULQ-UHFFFAOYSA-N
- AKOS024575943
- CCG-15175
- 109172-31-8
- F0346-0520
-
- インチ: InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)18-15)17-14(20)12-19-8-6-5-7-9-19/h13,18H,5-12H2,1-4H3,(H,17,20)
- InChIKey: GEUZMCYPMQVULQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 281.246712621Da
- どういたいしつりょう: 281.246712621Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 44.4Ų
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0346-0520-5μmol |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
| Life Chemicals | F0346-0520-1mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
| Life Chemicals | F0346-0520-10mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
| Life Chemicals | F0346-0520-4mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0346-0520-2μmol |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
| Life Chemicals | F0346-0520-2mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
| Life Chemicals | F0346-0520-5mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0346-0520-10μmol |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
| Life Chemicals | F0346-0520-3mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
109172-31-8 (2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide) 関連製品
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 61389-26-2(Lignoceric Acid-d4)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
